8-Nitroquinolin-2(1H)-one
Overview
Description
Synthesis Analysis
To study the antiparasitic 8-nitroquinolin-2(1H)-one pharmacophore, a series of 31 derivatives was synthesized in 1-5 steps and evaluated in vitro against both Leishmania infantum .Molecular Structure Analysis
The molecular formula of this compound is C9H6N2O3. The molecular weight is 190.16 g/mol.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol.Scientific Research Applications
Antiparasitic Applications
A study by Pedron et al. (2018) synthesized and evaluated a series of 31 derivatives of 8-nitroquinolin-2(1H)-one for their antiparasitic properties against Leishmania infantum and Trypanosoma brucei brucei. The study highlighted the importance of an intramolecular hydrogen bond for antileishmanial activity and identified compound 22 as a new hit compound displaying antileishmanial and antitrypanosomal activity with low cytotoxicity on the human HepG2 cell line (Pedron et al., 2018).
Photoreactivity and Antimicrobial Properties
Research conducted by Wang et al. (2022) on 8-Hydroxy-5-nitroquinoline (a related compound) studied its photosensitivity and photochemistry, revealing insights into its antimicrobial, anti-inflammatory, and anticancer properties (Wang et al., 2022).
Electrochemical Behavior and Environmental Impact
Rumlová et al. (2015) focused on the electrochemical behavior of 8-Nitroquinoline using a silver solid electrode and its application to model samples of drinking and river water. This study is significant for understanding the environmental impact and detection of biologically active compounds like 8-Nitroquinoline (Rumlová et al., 2015).
Corrosion Inhibition Properties
A study by Wang et al. (2015) demonstrated the use of 8-nitroquinoline as a corrosion inhibitor for aluminium alloys. The study revealed that 8-nitroquinoline acts as an anodic inhibitor, retarding the anodic electrochemical process and forming a protective film on the alloy surface (Wang et al., 2015).
Antibacterial Properties
Al-Hiari et al. (2007) prepared new 8-nitrofluoroquinolone models and investigated their antibacterial properties. The research showed significant antibacterial activity against gram-positive and gram-negative strains, suggesting the potential of these derivatives as effective antibacterial agents (Al-Hiari et al., 2007).
Safety and Hazards
The safety data sheet for 8-Nitroquinolin-2(1H)-one suggests that it should be used for R&D purposes only and not for medicinal, household, or other use . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .
Future Directions
The future directions for 8-Nitroquinolin-2(1H)-one could involve further exploration of its antiparasitic properties . A potent and selective 6-bromo-substituted antitrypanosomal derivative was revealed, presenting EC50 values of 12 and 500 nM on T. b. brucei trypomastigotes and T. cruzi amastigotes respectively . This molecule was shown to be bioactivated by type 1 nitroreductases, in both Leishmania and Trypanosoma, and is a good candidate to search for novel antitrypanosomal lead compounds .
Mechanism of Action
Target of Action
The primary target of 8-Nitroquinolin-2(1H)-one is the Nitroreductase (NTR) enzyme . This enzyme plays a crucial role in the bioactivation of the compound, making it effective against certain kinetoplastid parasites .
Mode of Action
This compound is a prodrug that requires activation by the NTR enzyme . Once activated, it can exert its antikinetoplastid effects . The exact interaction between the compound and its target, as well as the resulting changes, are currently under investigation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of kinetoplastid parasites . The compound interferes with these pathways through its interaction with the NTR enzyme . The downstream effects of this interaction are still being studied .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its antikinetoplastid activity . This results in the inhibition of the growth and proliferation of kinetoplastid parasites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include the presence of other compounds, the pH of the environment, and the presence of the target NTR enzyme .
Biochemical Analysis
Biochemical Properties
8-Nitroquinolin-2(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nitroreductase enzymes, which are responsible for the reduction of nitro groups to amines. This interaction is crucial for the bioactivation of the compound, leading to the formation of reactive intermediates that can exert biological effects . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which may impact various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . These alterations can affect gene expression patterns, resulting in the upregulation or downregulation of specific genes. Moreover, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as DNA, proteins, and enzymes, leading to various biological effects. For instance, this compound can intercalate into DNA, disrupting its structure and function . This interaction can inhibit DNA replication and transcription, leading to changes in gene expression. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These molecular interactions contribute to the overall biological activity of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products may have different biological activities compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the biological activity of the compound changes dramatically at specific dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by nitroreductase enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic transformations can influence the overall biological activity of this compound, affecting its efficacy and toxicity. Additionally, the compound can impact metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, depending on factors such as tissue permeability and blood flow.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and chromatin structure. Additionally, the compound can be directed to other organelles, such as mitochondria, where it can impact mitochondrial function and metabolism.
Properties
IUPAC Name |
8-nitro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-5H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIFZNBFLQNYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323745 | |
Record name | 8-Nitroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-12-3 | |
Record name | 7461-12-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Nitroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 8-Nitroquinolin-2(1H)-one derivatives interesting for antiparasitic drug development?
A1: These compounds exhibit activity against Leishmania and Trypanosoma species, the parasites responsible for leishmaniasis and trypanosomiasis respectively. [, , ] These neglected tropical diseases impact millions globally, highlighting the need for new therapeutic options.
Q2: Can you provide an example of how modifications to the this compound scaffold affect its activity?
A3: Introducing a bromine atom at position 6 yielded a derivative with potent activity against both T. brucei and T. cruzi. This compound (6-bromo-8-nitroquinolin-2(1H)-one) displayed nanomolar activity against T. brucei trypomastigotes and submicromolar activity against T. cruzi amastigotes. [] In another study, adding a para-carboxyphenyl group at position 3 resulted in selective activity against T. brucei, with micromolar potency. []
Q3: What are the implications of this compound derivatives being mutagenic in the Ames test but not genotoxic in the comet assay?
A5: While mutagenicity in the Ames test raises concerns, the lack of genotoxicity in the comet assay, which assesses DNA damage directly in cells, suggests a more nuanced situation. [] Further research is crucial to fully understand the mutagenic potential of these compounds and develop strategies to mitigate any potential risks.
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